molecular formula C7H7N3O4 B2435890 (6-Nitro-1,3-benzodioxol-5-yl)hydrazine CAS No. 1146290-63-2

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine

Cat. No.: B2435890
CAS No.: 1146290-63-2
M. Wt: 197.15
InChI Key: QEBPQOLOKZLPQR-UHFFFAOYSA-N
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Description

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine is an organic compound characterized by the presence of a nitro group and a hydrazine moiety attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine typically involves the nitration of 1,3-benzodioxole followed by the introduction of the hydrazine group. One common method involves the nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid to yield 6-nitro-1,3-benzodioxole. This intermediate is then reacted with hydrazine hydrate under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Reduction: 6-Amino-1,3-benzodioxole.

    Substitution: Depending on the nucleophile used, products can vary widely, including alkylated or acylated derivatives of the benzodioxole ring.

Scientific Research Applications

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1,3-benzodioxole: Lacks the hydrazine moiety but shares the nitrobenzodioxole core structure.

    1,3-Benzodioxole-5-ylhydrazine: Similar structure but without the nitro group.

Uniqueness

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine is unique due to the presence of both the nitro group and the hydrazine moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-9-4-1-6-7(14-3-13-6)2-5(4)10(11)12/h1-2,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBPQOLOKZLPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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